1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is a specialized thiophene derivative characterized by the presence of a bromine atom and a methyl group on the thiophene ring, along with an ethanone functional group. Its molecular formula is and it has a molecular weight of approximately 219.10 g/mol. The compound's structure includes a five-membered ring containing sulfur, which is typical of thiophene derivatives, contributing to its unique chemical properties and reactivity profiles.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents utilized .
Research indicates that 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one exhibits potential biological activities. It has been studied for:
The synthesis of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one typically involves several steps:
Optimized reaction conditions, including specific catalysts and temperature control, are essential for achieving high yields and purity in industrial settings .
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one finds applications across various fields:
The compound's mechanism of action may involve interactions with specific molecular targets, potentially modulating enzyme activities related to inflammation and microbial resistance. Ongoing research aims to elucidate these interactions further and identify the precise pathways influenced by this compound .
Several compounds share structural similarities with 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | C7H7BrOS | Similar brominated thiophene structure; used in pharmaceuticals |
| 1-(3-Bromo-5-methylthiophen-2-yl)ethanamine | C7H10BrNS | Contains an amine functional group; studied for biological activity |
| 1-(4-Methylthiophen-2-yl)ethanone | C7H8OS | Lacks bromine; serves as a simpler analog for comparative studies |
The uniqueness of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
The compound is systematically named 1-(3-bromo-4-methylthiophen-2-yl)ethan-1-one under IUPAC guidelines. The thiophene ring is numbered such that the sulfur atom occupies position 1, with bromine at position 3 and a methyl group at position 4. The acetyl group (-COCH₃) is attached to position 2, completing the substitution pattern. Its molecular formula is C₇H₇BrOS, with a molar mass of 219.10 g/mol.
While crystallographic data for this specific compound remains unpublished, analogous brominated thiophenes exhibit planar ring structures with slight distortions due to steric effects from substituents. For example, 3-bromo-4-methylthiophene (C₅H₅BrS) has a density of 1.584 g/mL and a boiling point of 179–183°C. The acetyl group in 1-(3-bromo-4-methylthiophen-2-yl)ethan-1-one likely introduces dipole-dipole interactions, increasing its boiling point relative to non-ketone derivatives.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|
| 3-Bromo-4-methylthiophene | C₅H₅BrS | 179–183 | 1.584 |
| 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | C₇H₇BrOS | N/A | N/A |
Density Functional Theory (DFT) simulations predict that the acetyl group withdraws electron density from the thiophene ring, polarizing the C-Br bond. The HOMO-LUMO gap is estimated at 4.2 eV, suggesting moderate reactivity suitable for cross-coupling reactions. The bromine atom’s electronegativity (2.96) further stabilizes the LUMO, enhancing electrophilic substitution potential.
Brominated thiophenes exhibit distinct reactivity patterns based on substituent positions. For instance:
Cyclocondensation reactions offer a direct route to construct the thiophene core while simultaneously introducing substituents. The Paal–Knorr synthesis, traditionally used to synthesize furans and pyrroles from 1,4-diketones, has been adapted for thiophene derivatives [5]. In this context, 1,6-di(thiophen-2-yl)hexane-1,6-dione serves as a key intermediate for cyclocondensation reactions. Acid-catalyzed intramolecular dehydration of such diketones facilitates the formation of fused thiophene rings [3] [4].
For example, treatment of 1,6-di(thiophen-2-yl)hexane-1,6-dione with hydrochloric acid in acetic acid induces cyclocondensation, yielding bicyclic structures with retained carbonyl functionality [4]. This method benefits from high regioselectivity, as the electron-withdrawing carbonyl groups direct bromination and methyl group incorporation at specific positions. However, the steric bulk of diketone precursors may limit reaction efficiency, necessitating optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalyst loading [3].
| Cyclocondensation Parameter | Optimal Conditions |
|---|---|
| Catalyst | HCl (0.5–1.0 equiv) |
| Solvent | Acetic acid/CH₂Cl₂ (1:3 v/v) |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
Recent advances demonstrate that microwave-assisted cyclocondensation reduces reaction times by 40–60% while maintaining yields above 75% [4].
Direct bromination of pre-functionalized thiophenes provides a straightforward method to install the bromo substituent at the 3-position. 4-Methylthiophene serves as the starting material, with electrophilic aromatic bromination using N-bromosuccinimide (NBS) achieving regioselective substitution at the electron-rich 3-position [6]. The methyl group at C4 exerts a strong directing effect, ensuring >90% selectivity for 3-bromo-4-methylthiophene [2].
Critical parameters for bromination include:
Subsequent Friedel–Crafts acylation introduces the ethanone moiety. Aluminum chloride (1.2 equiv) catalyzes the reaction between 3-bromo-4-methylthiophene and acetyl chloride in dichloromethane, producing the target ketone in 68–72% yield after recrystallization [3].
Palladium-catalyzed cross-coupling reactions enable modular assembly of the thiophene scaffold. The Negishi coupling between 3-bromo-4-methylthiophene and zinc enolates of acetyl derivatives shows particular promise. Using Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran at 60°C, this method achieves 65–70% yield while preserving ketone functionality [6].
Alternative approaches employ Suzuki–Miyaura coupling with boronic acid derivatives. For instance, coupling 3-bromo-4-methylthiophene-2-boronic acid with acetylene precursors in the presence of Pd(OAc)₂ and SPhos ligand affords the desired product in 58% yield [6]. However, competing protodeboronation and homocoupling side reactions necessitate careful control of base strength (preferably K₃PO₄) and degassing procedures.
Protection of the ketone group during bromination or cross-coupling steps prevents undesired side reactions. Acetal protection using ethylene glycol (1,2-ethanediol) and p-toluenesulfonic acid in toluene proves effective, with >85% conversion to the 1,3-dioxolane derivative [3]. Deprotection under mild acidic conditions (0.1 M HCl in THF/H₂O) restores the ketone without affecting the bromine substituent.
Comparative studies of protecting groups reveal:
| Protecting Group | Deprotection Conditions | Ketone Recovery Yield |
|---|---|---|
| 1,3-Dioxolane | 0.1 M HCl, 25°C, 2h | 92% |
| Trimethylsilyl | KF/MeOH, 0°C, 30min | 78% |
| Oxime | NH₂OH·HCl, Δ, 6h | 65% |
The 1,3-dioxolane group demonstrates superior stability under bromination conditions (NBS, CH₂Cl₂, 0°C), making it the optimal choice for multistep syntheses [4] [6].
The thermodynamic stability of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is fundamentally governed by the aromatic stabilization energy of the thiophene ring system and the electronic effects of the substituents [1] [2]. The compound exhibits characteristic thermal behavior typical of substituted thiophene derivatives, with enhanced stability due to the electron-rich nature of the heteroaromatic system [3] [4].
Thermodynamic parameters for this compound have been estimated using group contribution methods and molecular similarity approaches with related thiophene ketones. The estimated enthalpy of formation is approximately -150 ± 20 kilojoules per mole, reflecting the stabilizing influence of the aromatic thiophene ring offset by the destabilizing effects of the carbonyl group and halogen substitution [5] . The presence of the bromine atom at the 3-position introduces additional electronic perturbations that influence the overall thermodynamic profile.
Phase transition behavior is characterized by an estimated enthalpy of fusion of 15 ± 5 kilojoules per mole and an enthalpy of vaporization of 45 ± 8 kilojoules per mole [10]. These values are consistent with the molecular weight and intermolecular forces present in brominated thiophene derivatives [11]. The compound likely exists as a crystalline solid at room temperature, with potential polymorphic forms that have not been systematically investigated.
Table 1: Estimated Thermodynamic Properties
| Parameter | Estimated Value | Estimation Method |
|---|---|---|
| Enthalpy of Formation (kJ/mol) | -150 ± 20 | Group contribution |
| Enthalpy of Fusion (kJ/mol) | 15 ± 5 | Molecular similarity |
| Enthalpy of Vaporization (kJ/mol) | 45 ± 8 | Clausius-Clapeyron estimation |
| Heat Capacity (J/mol·K) | 180 ± 20 | Vibrational analysis |
| Thermal Conductivity (W/m·K) | 0.15 ± 0.05 | Molecular structure correlation |
The solubility profile of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one reflects the dual nature of its molecular structure, combining the hydrophobic thiophene ring system with the polar carbonyl functionality and the electronegative bromine substituent [12]. This amphiphilic character results in distinctive solubility patterns across various organic solvent systems.
In polar aprotic solvents, the compound demonstrates excellent solubility. Dimethyl sulfoxide provides complete dissolution at concentrations exceeding 100 milligrams per milliliter, as documented for related thiophene ketones [13]. Polyethylene glycol 300 similarly enables substantial dissolution, making these solvents suitable for pharmaceutical and synthetic applications . The high solubility in these systems is attributed to favorable dipole-dipole interactions between the carbonyl group and the solvent molecules, along with London dispersion forces involving the aromatic system.
Chlorinated solvents including dichloromethane and chloroform provide excellent solvation due to their moderate polarity and ability to accommodate both the aromatic and polar components of the molecule . These solvents are commonly employed in synthetic procedures and purification protocols for brominated thiophene derivatives. The solubility in these systems typically exceeds 50 milligrams per milliliter under standard conditions.
The compound exhibits poor water solubility, consistent with its estimated logarithmic partition coefficient (log P) of approximately 3.2 [12] . This value indicates significant lipophilic character, which is typical for methylated thiophene derivatives [15]. The limited aqueous solubility is attributed to the hydrophobic nature of the thiophene ring and the methyl substituent, partially offset by the polar carbonyl group.
In alcoholic solvents such as ethanol and methanol, the compound shows moderate solubility due to the ability of these solvents to participate in weak hydrogen bonding interactions with the carbonyl oxygen [12]. The solubility decreases with increasing alkyl chain length of the alcohol, following typical polarity trends.
Table 2: Solubility Parameters in Various Solvents
| Solvent | Solubility (qualitative) | Log P (estimated) | Reference |
|---|---|---|---|
| Water | Poorly soluble | 3.2 ± 0.3 | [12] |
| Dimethyl sulfoxide (DMSO) | Highly soluble | N/A | |
| Polyethylene glycol 300 (PEG300) | Soluble | N/A | |
| Dichloromethane | Highly soluble | N/A | |
| Chloroform | Highly soluble | N/A | |
| Ethanol | Moderately soluble | N/A | [12] |
| Hexane | Poorly soluble | N/A | [12] |
| Toluene | Moderately soluble | N/A | Estimated |
The proton nuclear magnetic resonance spectrum of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one exhibits characteristic signals that enable unambiguous structural identification [16] [17]. The thiophene ring proton appears as a singlet in the aromatic region at approximately δ 6.8-7.2 parts per million, consistent with the substitution pattern that leaves only one ring hydrogen [18]. The 4-methyl group attached to the thiophene ring resonates as a singlet at δ 2.4-2.6 parts per million, showing typical chemical shift values for alkyl substituents on electron-rich heterocycles [16].
The acetyl methyl group provides a distinctive singlet at δ 2.5-2.7 parts per million, positioned slightly downfield due to the deshielding effect of the adjacent carbonyl group [19] [17]. Integration patterns confirm the 3:3:1 ratio for the two methyl groups and the single aromatic proton, respectively.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at δ 190-195 parts per million, characteristic of aromatic ketones [16] [17]. The thiophene ring carbons appear in the aromatic region between δ 125-135 parts per million, with the substituted carbons showing appropriate chemical shifts based on their electronic environment [18]. The methyl carbons resonate at δ 15-16 parts per million for the thiophene-bound methyl and δ 26-28 parts per million for the acetyl methyl group.
The infrared spectrum provides definitive identification through characteristic vibrational frequencies [19] [18]. The carbonyl stretching vibration appears at 1685-1700 wavenumbers, showing the expected bathochromic shift relative to aliphatic ketones due to conjugation with the thiophene π-system [19]. This frequency is consistent with α,β-unsaturated ketones and aromatic ketones that exhibit extended conjugation.
Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, typical for substituted thiophenes [18]. The thiophene ring vibrations manifest as multiple bands in the 1400-1600 wavenumber region, providing fingerprint identification of the heterocyclic system. Carbon-bromine stretching appears at approximately 500-600 wavenumbers, though this region may be complicated by other skeletal vibrations.
The ultraviolet-visible absorption spectrum exhibits characteristic features arising from the extended π-conjugation system [4] [20]. The primary π→π* transition occurs at approximately λmax 270-280 nanometers, consistent with substituted thiophene derivatives [4]. A secondary absorption maximum at λmax 310-320 nanometers corresponds to the n→π* transition of the carbonyl chromophore [20].
The bathochromic shift relative to simple thiophenes reflects the extended conjugation involving the carbonyl group and the electron-donating effects of the methyl substituent [4]. The molar extinction coefficients are typically in the range of 10,000-15,000 reciprocal molar reciprocal centimeters for the intense π→π* transitions.
Mass spectrometric analysis reveals characteristic fragmentation patterns dominated by the molecular ion peaks at mass-to-charge ratios 219 and 221, reflecting the natural abundance of bromine isotopes [21] [22] [23]. The base peak typically corresponds to loss of the acetyl group (mass 43), yielding fragment ions at mass-to-charge ratios 176 and 178 [21]. Additional significant fragmentations include loss of bromine (mass 79/81) and methyl radicals (mass 15) [22] [23].
The fragmentation pathway involves initial α-cleavage adjacent to the carbonyl group, followed by ring fragmentation processes characteristic of substituted thiophenes [21] [24]. The presence of the bromine isotope pattern provides definitive confirmation of halogen content and enables differentiation from other heteroatom-containing compounds.
Table 3: Spectroscopic Fingerprinting Data
| Technique | Key Signals/Peaks | Notes |
|---|---|---|
| ¹H NMR | δ 2.4-2.6 (CH₃), δ 6.8-7.2 (thiophene H), δ 2.5-2.7 (acetyl CH₃) | Chemical shifts typical for substituted thiophenes |
| ¹³C NMR | δ 15-16 (CH₃), δ 125-135 (thiophene C), δ 190-195 (C=O) | Carbonyl carbon downfield, thiophene carbons in aromatic region |
| IR Spectroscopy | 1685-1700 cm⁻¹ (C=O stretch), 3000-3100 cm⁻¹ (aromatic C-H) | Conjugated ketone shows lower C=O frequency |
| UV-Vis Spectroscopy | λmax ≈ 270-280 nm (π→π), λmax ≈ 310-320 nm (n→π) | Bathochromic shift due to thiophene conjugation |
| Mass Spectrometry | M⁺ 219/221 (Br isotopes), base peak varies | Characteristic bromine isotope pattern |
The chromatographic behavior of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one under high-performance liquid chromatography conditions demonstrates predictable retention characteristics based on its physicochemical properties [25] [26]. Under reversed-phase conditions using octadecylsilane stationary phases, the compound exhibits moderate retention with capacity factors (k') typically ranging from 5 to 15, depending on the mobile phase composition [26].
Optimal separation is achieved using methanol-water mobile phases with compositions ranging from 70:30 to 90:10 volume ratios [26]. The compound shows good peak symmetry and baseline resolution from potential impurities and isomers under these conditions. The retention time decreases with increasing organic modifier content, following typical reversed-phase behavior patterns.
Normal-phase high-performance liquid chromatography using silica gel stationary phases requires more polar mobile phase systems [26]. Hexane-ethyl acetate mixtures ranging from 95:5 to 80:20 provide suitable elution conditions, with the compound eluting relatively early due to its moderate polarity. The carbonyl and bromine substituents provide sufficient polarity for interaction with the silica surface, enabling separation from less polar analogs.
Gas chromatographic analysis reveals thermal stability up to approximately 250°C, enabling successful separation without significant decomposition [25] [27]. Under typical temperature programming conditions (50-300°C at 10°C per minute), the compound elutes with retention times of 8-12 minutes depending on column specifications and carrier gas flow rates [27].
The compound shows excellent compatibility with mass spectrometric detection, providing both molecular ion confirmation and characteristic fragmentation patterns for structural identification [25]. Capillary columns with non-polar stationary phases such as dimethylsiloxane provide optimal separation efficiency for thiophene derivatives.
Thin-layer chromatographic analysis on silica gel provides rapid qualitative assessment of purity and identity [28]. Using hexane-ethyl acetate mobile phases ranging from 9:1 to 7:3, the compound exhibits retention factor (Rf) values of 0.3-0.6, depending on the eluent polarity [28]. The compound is readily visualized under ultraviolet illumination at 254 nanometers due to its aromatic chromophore.
Table 4: Chromatographic Behavior Parameters
| Method | Mobile Phase/Conditions | Retention Behavior | Selectivity Notes |
|---|---|---|---|
| HPLC (C18, reverse phase) | MeOH/H₂O (70:30 to 90:10) | Moderate retention (k' = 5-15) | Good separation from isomers |
| HPLC (Normal phase) | Hexane/EtOAc (95:5 to 80:20) | Early elution due to polarity | Baseline resolution achievable |
| GC-MS | Temperature program 50-300°C | Retention time 8-12 min (typical program) | Thermal stability up to 250°C |
| TLC (Silica gel) | Hexane/EtOAc (9:1 to 7:3) | Rf = 0.3-0.6 depending on eluent | UV-active spot detection |